3,3-Dimethyl-6-nitroindoline

Vue d'ensemble

Description

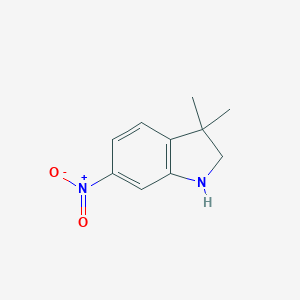

3,3-Dimethyl-6-nitroindoline is a heterocyclic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological and chemical properties. The presence of a nitro group at the sixth position and two methyl groups at the third position of the indoline ring structure imparts unique characteristics to this compound, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-6-nitroindoline typically involves the alkylation of 2,3,3-trimethylindolenine with ethyl bromoacetate, followed by treatment with sodium hydroxide. The resulting product is then reacted with nitro-substituted salicylaldehydes to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial applications to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dimethyl-6-nitroindoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Photochemical Reactions: The compound exhibits photochromic properties, where it can change color upon exposure to light.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

Photochemical Reactions: UV light is typically used to induce photochromic changes.

Major Products Formed:

Reduction: 3,3-Dimethyl-6-aminoindoline.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Photochemical Reactions: Photochromic spiro compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

3,3-Dimethyl-6-nitroindoline derivatives have shown potential as therapeutic agents. Specifically, they are being investigated for their role in:

- Angiogenesis Inhibition : Compounds derived from this compound have been identified as effective inhibitors of angiogenesis, which is critical in cancer treatment. These compounds can potentially reduce tumor growth by inhibiting blood vessel formation around tumors .

- Cancer Treatment : Research indicates that these compounds may be useful in treating various types of cancer, including lung, breast, and colon cancers. Their mechanism involves the inhibition of vascular endothelial growth factor (VEGF), which plays a significant role in tumor vascularization .

Materials Science

Recent studies have highlighted the integration of this compound into smart materials:

- Shape Memory Polymers : The compound has been chemically grafted into polyurethane matrices to develop shape memory thermoplastic polymers that exhibit photochromic and mechanochromic properties. These materials can change shape in response to light stimuli and mechanical stress, making them suitable for applications in actuators and robotics .

Table 1: Properties of this compound-Based Shape Memory Polymers

| Property | Value |

|---|---|

| Shape Memory Transformation Temp | 41.2 °C |

| Photochromic Response | Yes |

| Mechanochromic Response | Yes |

Photonic Applications

The compound is also being explored for its photonic properties:

- Photochromic Materials : Research shows that derivatives of this compound can be used to create materials that change color when exposed to UV light. This property is valuable for applications in anti-counterfeiting technologies and stress sensors .

Case Study 1: Angiogenesis Inhibition

In a study exploring the effects of substituted aryl-amine derivatives on angiogenesis, compounds derived from this compound were tested for their ability to inhibit VEGF activity. The results indicated significant potential for these compounds as anti-cancer agents due to their effectiveness in reducing tumor size and preventing metastasis .

Case Study 2: Smart Shape Memory Polyurethane

A recent investigation into smart shape memory polyurethane incorporated N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran into a polyurethane matrix. The resulting material demonstrated excellent shape memory performance and responsiveness to UV light, suggesting its potential use in programmable soft actuators .

Mécanisme D'action

The mechanism of action of 3,3-Dimethyl-6-nitroindoline primarily involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to a color change. This property is exploited in various applications, including optical data storage and molecular switches. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to release high concentrations of neurotransmitters like L-glutamate upon photolysis has been noted.

Comparaison Avec Des Composés Similaires

3,3-Dimethylindoline: Lacks the nitro group, resulting in different chemical and biological properties.

6-Nitroindoline: Lacks the methyl groups, affecting its reactivity and applications.

3,3-Dimethyl-5-nitroindoline: The nitro group is positioned differently, leading to variations in its chemical behavior.

Uniqueness: 3,3-Dimethyl-6-nitroindoline is unique due to the specific positioning of the nitro and methyl groups, which confer distinct photochromic properties and reactivity patterns. This makes it particularly valuable in applications requiring precise control over chemical and physical properties.

Activité Biologique

3,3-Dimethyl-6-nitroindoline is a synthetic compound belonging to the indoline family, characterized by its unique structural features, including a nitro group at the 6-position and two methyl groups at the 3-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular formula of this compound is , with a structure that allows for various chemical reactions typical of indole derivatives. The presence of the nitro group enhances its biological potency through participation in redox reactions within biological systems.

Key Mechanisms:

- Electrophilic Substitution Reactions: The compound undergoes electrophilic substitution reactions due to the electron-donating nature of the nitro group.

- Photochromic Properties: It exhibits photochromic behavior, which may influence its interactions in biological environments .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies indicate that indoline derivatives can exhibit strong antimicrobial effects against various pathogens. For instance, compounds structurally related to this compound have shown inhibitory action against bacteria and fungi.

- Anti-inflammatory Properties:

- Anticancer Potential:

Case Studies

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on HeLa cells reported an IC50 value of approximately 18.6 µM. This suggests that the compound effectively inhibits cell growth and could serve as a lead compound for further anticancer drug development .

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute pancreatitis, derivatives similar to this compound were shown to significantly reverse cerulein-induced injury in murine models. This highlights the compound's potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Nitroindoline | 32692-19-6 | Lacks dimethyl substitution; simpler structure |

| 6-Amino-3,3-dimethylindoline | 179898-73-8 | Contains an amino group instead of a nitro group |

| 1-Methylindole | 120-72-9 | Methylated indole derivative; different reactivity |

| 6-Nitro-1,2,3,4-tetrahydroquinoline | 14026-45-0 | Tetrahydroquinoline structure; different ring system |

This table illustrates how structural variations among related compounds can influence their chemical behavior and biological activity.

Propriétés

IUPAC Name |

3,3-dimethyl-6-nitro-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRVKOVWGSBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620817 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-72-7 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes and how do these structures contribute to their photochromic behavior?

A: While the provided abstracts lack detailed spectroscopic data, they highlight that these compounds belong to the spirooxazine family, known for their reversible color change upon UV light exposure. [, ] The "spiro" linkage between the indoline and chromene moieties is crucial. In their colorless form, the two units are orthogonal, minimizing conjugation. Upon UV irradiation, the spiro C-O bond breaks, allowing the molecule to rearrange into a planar, conjugated structure responsible for the colored state. The presence of the nitro group (–NO₂) at the 6′ position of the indoline moiety further influences the photochromic properties, likely affecting the absorption wavelength and switching kinetics.

Q2: How do modifications to the nitrogen atom of the indoline ring in 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes influence their photochromic properties?

A: Both articles investigate the impact of N-substitution on the photochromic behavior of these compounds. [, ] While specific substituents aren't listed in the abstracts, it's implied that different N-substituents can significantly alter the photochromic characteristics. These modifications likely influence the electron density distribution within the molecule, impacting the efficiency of the ring-opening process upon UV irradiation and consequently, the color change intensity, rate of color fading, and fatigue resistance of the photochromic system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.